Cas no 83345-46-4 ((R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate)

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate structure
83345-46-4 structure
Nombre del producto:(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
Número CAS:83345-46-4
MF:C14H21NO4
Megavatios:267.32084441185
MDL:MFCD00270225
CID:706817
PubChem ID:15934817

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Propiedades químicas y físicas

Nombre e identificación

    • Carbamicacid, N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethylester
    • Boc-Tyrosinol
    • N-(tert-butyloxycarbonyl)-L-tyrosinol
    • R)-1-HYDROXYMETHYL-2-(4-HYDROXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
    • tert-Butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate
    • BOC-L-TYR-OL
    • Boc-Tyr-ol
    • (R)-tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-[1-(Hydroxymethyl)-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • [(1S)-1-Hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • Boc-L-Tyrosinol, 97%
    • S10450
    • tert-butyl (S)-2-hydroxy-1-(4-hydroxybenzyl)ethylcarbamate
    • KMVXZPOLHFZPKW-NSHDSACASA-N
    • M06284
    • CS-0154485
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • SCHEMBL6479218
    • DB-022969
    • N-alpha-t-Butyloxycarbonyl-L-tyrosinol
    • 220237-31-0
    • Boc-L-Tyrosinol, AldrichCPR
    • J-017002
    • 282100-80-5
    • Carbamic acid,[2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 83345-46-4
    • MFCD00270225
    • DTXSID90579831
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • AS-54479
    • AKOS030212274
    • Boc-L-Tyrosinol
    • EN300-7365621
    • (S)-[1-hydroxymethyl-2 -(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • MDL: MFCD00270225
    • Renchi: 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)
    • Clave inchi: KMVXZPOLHFZPKW-UHFFFAOYSA-N
    • Sonrisas: O(C(NC(CO)CC1C=CC(=CC=1)O)=O)C(C)(C)C

Atributos calculados

  • Calidad precisa: 267.14705815g/mol
  • Masa isotópica única: 267.14705815g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 6
  • Complejidad: 280
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 78.8
  • Xlogp3: 1.9

Propiedades experimentales

  • Denso: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 120 ºC
  • Disolución: Slightly soluble (4.3 g/l) (25 º C),
  • PSA: 78.79000
  • Logp: 2.21120

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-7365621-0.1g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
0.1g
$19.0 2025-03-11
Ambeed
A109066-1g
Boc-L-Tyr-ol
83345-46-4 97%
1g
$15.0 2025-02-25
Enamine
EN300-7365621-0.25g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
0.25g
$19.0 2025-03-11
Enamine
EN300-7365621-10.0g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
10.0g
$43.0 2025-03-11
abcr
AB165386-1g
N-alpha-t-Butyloxycarbonyl-L-tyrosinol; .
83345-46-4
1g
€86.40 2024-04-16
Aaron
AR01DMLU-25g
Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-,1,1-dimethylethyl ester
83345-46-4 97%
25g
$117.00 2025-02-12
A2B Chem LLC
AX14342-1g
Boc-L-Tyr-ol
83345-46-4 97%
1g
$11.00 2024-04-19
Aaron
AR01DMLU-1g
Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-,1,1-dimethylethyl ester
83345-46-4 97%
1g
$12.00 2025-02-12
Enamine
EN300-7365621-100.0g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
100.0g
$352.0 2025-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225125-25g
Boc-L-Tyr-ol
83345-46-4 97%
25g
¥872.00 2024-07-28

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0.25 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referencia
New thiazole carboxamides as potent inhibitors of Akt kinases
Chang, Shaohua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1208-1212

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
Referencia
Chiral recyclable fluorous disulfonamide ligand for catalytic enantioselective cyclopropanation of allylic alcohols
Kawashima, Yuya; et al, Tetrahedron, 2015, 71(45), 8585-8592

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid Solvents: Water
Referencia
Inhibitor Complexes of the Pseudomonas Serine-Carboxyl Proteinase
Wlodawer, Alexander; et al, Biochemistry, 2001, 40(51), 15602-15611

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 7 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ;  pH 2, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
Referencia
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
Referencia
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
Referencia
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
2.2 Reagents: Water
Referencia
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
Referencia
An efficient method for the reduction of N-protected amino acids and peptides to the corresponding alcohols
Naqvi, T.; et al, Journal of Chemical Research, 1999, (7), 424-425

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  -10 °C; 48 h, rt
2.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
3.2 Reagents: Water
Referencia
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ;  30 min, 25 °C
Referencia
Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for the Production of Aureusimine Pyrazinones
Wilson, Daniel J.; et al, Biochemistry, 2013, 52(5), 926-937

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Referencia
Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. II. Structure determination and synthesis
Momose, Isao; et al, Journal of Antibiotics, 2001, 54(12), 1004-1012

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  72 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  12 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 5
1.4 Solvents: Ethyl acetate
Referencia
S-Acyl-2-Thioethyl Aryl Phosphotriester Derivatives of AZT: Synthesis, Antiviral Activity, and Stability Study
Peyrottes, Suzanne; et al, Journal of Medicinal Chemistry, 2003, 46(5), 782-793

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Referencia
Synthesis of (S,S)-isodityrosinol in a fully differentiated form via Diels-Alder methodology
Feng, Xianqi; et al, Journal of Organic Chemistry, 1992, 57(22), 5811-12

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
Referencia
Catalytic enantioselective cyclopropanation of allylic alcohols using recyclable fluorous disulfonamide ligand
Miura, Tsuyoshi; et al, Tetrahedron Letters, 2008, 49(40), 5813-5815

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  -72 °C; -72 °C → reflux; 20 h, reflux
1.2 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Catalysts: Potassium iodide Solvents: Dimethylformamide ;  15 min, rt
2.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  19 h, 70 °C
3.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
Referencia
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Raw materials

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Preparation Products

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